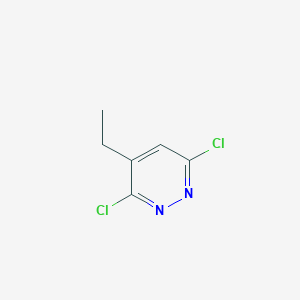

3,6-Dichloro-4-ethylpyridazine

Overview

Description

3,6-Dichloro-4-ethylpyridazine is a chemical compound used for research purposes . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of 3,6-Dichloro-4-ethylpyridazine involves a reaction of 4-methyl-3,6-pyridazinediol in phosphorous oxychloride . The mixture is refluxed on an oil bath for 7 hours. The excess amount of POCl3 is removed in vacuum, the residue is cooled and added to ice .Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-4-ethylpyridazine is represented by the formula C6H6Cl2N2 . The SMILES representation is CC1=CC(Cl)=NN=C1Cl .Scientific Research Applications

Medicinal Chemistry

3,6-Dichloro-4-ethylpyridazine: is a valuable intermediate in medicinal chemistry. It serves as a building block for synthesizing various pharmacologically active compounds. Its dichloro and ethyl groups make it a versatile precursor for constructing pyridazine derivatives, which are often found in drugs that exhibit anti-inflammatory, analgesic, and antipyretic properties .

Agriculture

In the agricultural sector, this compound can be utilized to develop novel pesticides and herbicides. The pyridazine ring is a common motif in molecules designed to disrupt the life cycle of pests and weeds, potentially leading to more effective crop protection strategies .

Materials Science

3,6-Dichloro-4-ethylpyridazine: may be used in materials science for the development of new polymers and coatings. The presence of reactive chloro groups allows for further functionalization, leading to materials with desired properties such as increased durability or specific interaction with light .

Environmental Science

This compound could play a role in environmental science by acting as a reagent in the synthesis of chemicals that help in pollution control. For example, it could be used to create compounds that aid in the breakdown of pollutants or the capture of harmful gases .

Biochemistry

In biochemistry, 3,6-Dichloro-4-ethylpyridazine can be used to study enzyme-substrate interactions. Its structure allows it to act as an analog for nucleotides or other biologically relevant pyridazine-containing molecules, providing insights into biochemical pathways .

Chemical Synthesis

The compound is a key intermediate in organic synthesis. It can be used to construct complex molecules through various reactions, including nucleophilic substitution and cross-coupling reactions. Its dichloro groups are particularly useful for introducing other functional groups that can lead to a wide range of chemical entities .

Analytical Chemistry

In analytical chemistry, derivatives of 3,6-Dichloro-4-ethylpyridazine can be employed as standards or reagents in chromatography and spectrometry. These applications are crucial for the qualitative and quantitative analysis of substances in complex mixtures .

Pharmacology

Lastly, in pharmacology, this compound’s derivatives can be used to create molecular probes or modulators that can help in understanding the pharmacodynamics and pharmacokinetics of drugs. This can lead to the discovery of new therapeutic agents and the improvement of existing ones .

Safety and Hazards

properties

IUPAC Name |

3,6-dichloro-4-ethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUMFVUOUWBXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554475 | |

| Record name | 3,6-Dichloro-4-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107228-54-6 | |

| Record name | 3,6-Dichloro-4-ethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)

![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)

![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)